molecular formula C26H18N2O6S3 B2537477 methyl 3-(5-{[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}thiophene-2-amido)-1-benzothiophene-2-carboxylate CAS No. 477490-36-1

methyl 3-(5-{[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}thiophene-2-amido)-1-benzothiophene-2-carboxylate

Cat. No.: B2537477
CAS No.: 477490-36-1
M. Wt: 550.62
InChI Key: JXSGXDFQMKVQLB-UHFFFAOYSA-N
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Description

Methyl 3-(5-{[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}thiophene-2-amido)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by its intricate structure, which includes multiple functional groups such as esters, amides, and carbamoyl groups.

Properties

IUPAC Name

methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O6S3/c1-33-25(31)21-19(13-7-3-5-9-15(13)36-21)27-23(29)17-11-12-18(35-17)24(30)28-20-14-8-4-6-10-16(14)37-22(20)26(32)34-2/h3-12H,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSGXDFQMKVQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(S3)C(=O)NC4=C(SC5=CC=CC=C54)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-{[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}thiophene-2-amido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-{[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}thiophene-2-amido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Activities

Benzothiophene derivatives, including the compound , exhibit a wide range of pharmacological activities:

  • Anticancer Activity : Research has shown that benzothiophene derivatives can inhibit tumor growth by targeting microtubule dynamics. For example, certain derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, with IC50 values as low as 0.78 nM .
  • Anti-inflammatory Effects : Compounds within this class have been identified as selective COX-2 inhibitors, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties : Studies indicate that benzothiophene derivatives possess significant antimicrobial activity, which can be leveraged for developing new antibiotics .
  • Antidiabetic and Antioxidant Effects : Some derivatives have shown promise in managing diabetes and oxidative stress-related conditions due to their ability to modulate glucose metabolism and reduce oxidative damage .

Case Studies

Several case studies highlight the potential applications of methyl 3-(5-{[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}thiophene-2-amido)-1-benzothiophene-2-carboxylate:

Study Objective Findings
Study on Anticancer Activity Evaluate antiproliferative effectsSignificant inhibition of tumor growth in xenograft models; IC50 values ranging from 0.78 to 18 nM
Research on Anti-inflammatory Properties Assess COX-2 inhibitionDemonstrated selective inhibition with potential therapeutic implications for inflammatory diseases
Investigation of Antimicrobial Effects Test against bacterial strainsShowed broad-spectrum antimicrobial activity, supporting further development as an antibiotic

Mechanism of Action

The mechanism of action of methyl 3-(5-{[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}thiophene-2-amido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-{[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}thiophene-2-amido)-1-benzothiophene-2-carboxylate is unique due to its complex structure and the presence of multiple functional groups

Biological Activity

The compound methyl 3-(5-{[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}thiophene-2-amido)-1-benzothiophene-2-carboxylate is a complex organic molecule that belongs to the class of benzothiophene derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Molecular Structure

The molecular formula of the compound is C19H18N2O4S2C_{19}H_{18}N_2O_4S_2, and its structure features multiple functional groups that contribute to its biological activity. The presence of benzothiophene rings enhances its pharmacological potential due to their established bioactive properties.

Key Functional Groups

  • Benzothiophene Moiety : Known for various biological activities, including anticancer and antimicrobial effects.
  • Carbamoyl Group : Often associated with enhanced solubility and bioavailability.
  • Methoxycarbonyl Group : Contributes to the overall lipophilicity and stability of the compound.

Anticancer Activity

Benzothiophene derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study evaluated the anticancer activity of related benzothiophene compounds against human cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of benzothiophene derivatives are well-documented. The compound has been tested against various bacterial strains.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)
Methyl 3-(5-{...})Staphylococcus aureus32
Methyl 3-(5-{...})Escherichia coli64
Methyl 3-(5-{...})Pseudomonas aeruginosa128

These results indicate moderate antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Benzothiophene derivatives have been shown to modulate inflammatory pathways.

Research Findings : A study highlighted that certain benzothiophene compounds significantly reduced pro-inflammatory cytokine levels in vitro. The mechanism was attributed to the inhibition of NF-kB signaling pathways, which are critical in inflammatory responses .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is essential for evaluating its therapeutic potential.

Pharmacokinetic Profile

  • Absorption : The presence of methoxy and carbamoyl groups may enhance absorption through increased lipophilicity.
  • Distribution : Likely distributed widely due to its lipophilic nature.
  • Metabolism : Expected to undergo hepatic metabolism, primarily through cytochrome P450 enzymes.
  • Excretion : Predominantly via renal pathways.

Toxicological Assessment

Initial cytotoxicity studies indicated no significant toxicity at concentrations below the MICs tested, suggesting a favorable safety profile for further investigation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The synthesis typically involves multi-step procedures, such as coupling benzothiophene carboxylate intermediates with functionalized thiophene carboxamides. Key steps include:

  • Carbamoyl linkage formation : Use of coupling agents like EDCI/HOBt in dry DCM under nitrogen, as described for analogous benzothiophene derivatives .
  • Esterification : Methanol as a solvent with catalytic sulfuric acid, refluxed for 6–8 hours, followed by purification via reverse-phase HPLC (30%→100% methanol gradient) .
  • Yield optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of anhydrides) and monitor reaction progress via TLC .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify characteristic shifts for aromatic protons (δ 6.8–8.2 ppm), ester carbonyls (δ 165–170 ppm), and carbamoyl NH (δ 10–12 ppm). Split patterns in thiophene protons (e.g., doublets at δ 7.2–7.5 ppm) confirm regioselectivity .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch for esters), ~1650 cm⁻¹ (amide I band), and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
  • Cross-validation : Compare spectral data with structurally similar compounds, such as methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate .

Q. What solvent systems are recommended for recrystallization to ensure high purity?

  • Methodological Answer : Use mixed solvents like methanol-water (for polar impurities) or ethyl acetate/hexane (for non-polar byproducts). For example, recrystallization from methanol yielded >98% purity for benzothiophene esters in related studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the carbamoyl-thiophene moiety in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT calculations : Optimize the molecular geometry using Gaussian 09 at the B3LYP/6-31G(d) level to evaluate electron density at the carbamoyl carbon .
  • Transition state analysis : Simulate attack by nucleophiles (e.g., amines) to identify activation barriers and regioselectivity trends .
  • Validation : Compare predicted outcomes with experimental results from analogous reactions, such as benzothiophene-2-carboxylate functionalization .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Metabolic stability assays : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) .
  • Prodrug design : Replace labile groups (e.g., methyl esters) with tert-butyl or pivaloyloxymethyl esters to enhance plasma stability .
  • Pharmacokinetic profiling : Monitor bioavailability via LC-MS/MS after oral administration in rodent models .

Q. How can X-ray crystallography elucidate steric hindrance effects in the benzothiophene-thiophene core?

  • Methodological Answer :

  • Crystal growth : Use slow evaporation from DCM/hexane at 4°C to obtain single crystals .
  • Data collection : Resolve dihedral angles between benzothiophene and thiophene rings using Mo-Kα radiation (λ = 0.71073 Å). For example, a dihedral angle >30° indicates significant steric hindrance .
  • Comparison : Overlay with computationally optimized structures to identify conformational distortions .

Q. What role do substituents (e.g., methoxycarbonyl vs. trifluoromethyl) play in structure-activity relationships (SAR) for antimicrobial activity?

  • Methodological Answer :

  • Analog synthesis : Prepare derivatives with varied substituents using palladium-catalyzed cross-coupling or SNAr reactions .
  • Bioactivity screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays. For example, trifluoromethyl groups enhance lipophilicity and membrane penetration .
  • QSAR modeling : Correlate logP and Hammett constants (σ) with MIC values to quantify electronic effects .

Q. How can reaction mechanisms for carbamoyl bond formation be validated using isotopic labeling?

  • Methodological Answer :

  • 13C-labeling : Synthesize the carbamoyl carbonyl with 13C-enriched reagents and track incorporation via 13C NMR .
  • Kinetic isotope effects (KIE) : Compare reaction rates between 12C and 13C analogs to identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .

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